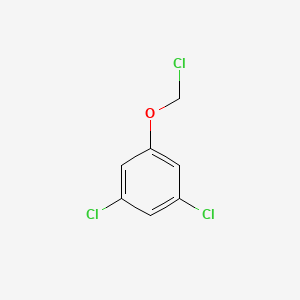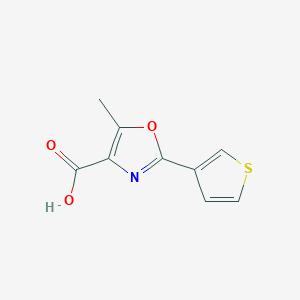
5-Methyl-2-(3-thienyl)oxazole-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a methyl group at the 5-position and a thienyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction typically proceeds at room temperature and involves the formation of an oxazoline intermediate, which is then oxidized to the corresponding oxazole using manganese dioxide (MnO2) as a heterogeneous reagent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of reagents and catalysts, as well as the purification processes, are crucial factors in industrial synthesis.
化学反应分析
Types of Reactions
5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxazole derivatives, while substitution reactions can introduce different functional groups to the oxazole ring.
科学研究应用
5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown antimicrobial and cytotoxic activities.
Industry: Used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, oxazole derivatives can bind to DNA and proteins, affecting their function and leading to various biological effects . The exact pathways and targets depend on the specific structure and functional groups of the compound.
相似化合物的比较
Similar Compounds
Uniqueness
5-Methyl-2-(3-thienyl)oxazole-4-carboxylic acid is unique due to the presence of both a thienyl and an oxazole ring in its structure. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C9H7NO3S |
|---|---|
分子量 |
209.22 g/mol |
IUPAC 名称 |
5-methyl-2-thiophen-3-yl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c1-5-7(9(11)12)10-8(13-5)6-2-3-14-4-6/h2-4H,1H3,(H,11,12) |
InChI 键 |
MRGSINMKGWNQES-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(O1)C2=CSC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


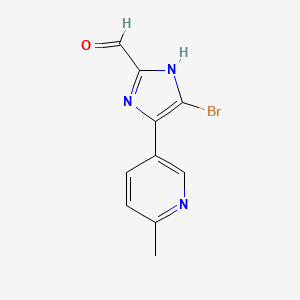
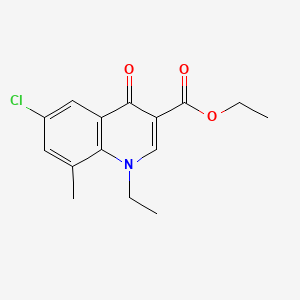
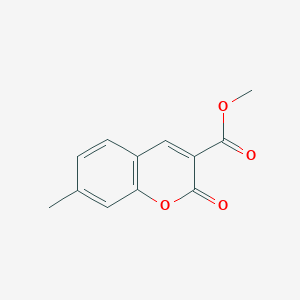
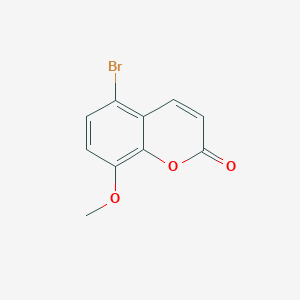
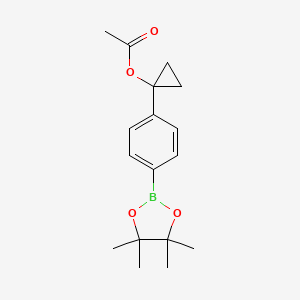
![1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B13699733.png)
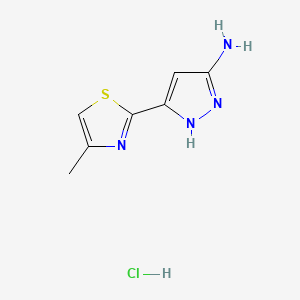
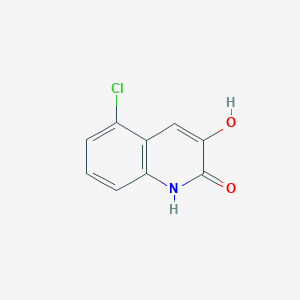
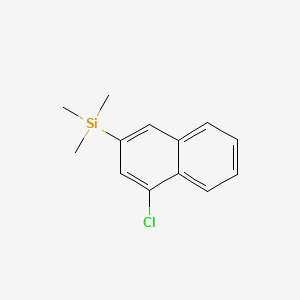
![4-Benzyl-3-[2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B13699768.png)
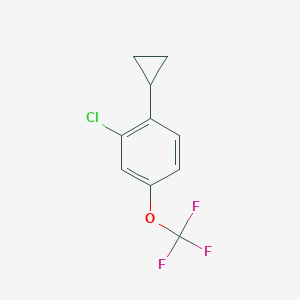
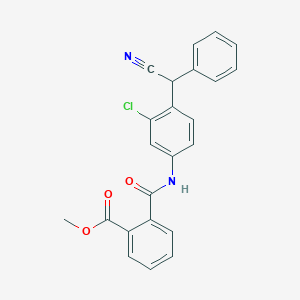
![8-Fluoroimidazo[1,5-a]pyridin-3-amine](/img/structure/B13699776.png)
